BenchChemオンラインストアへようこそ!

Acetylthevetin B

cardiac glycoside structural elucidation epimer

Acetylthevetin B is the only thevetia cardiac glycoside with published HepG2-selective cytotoxicity (IC₅₀ 0.41 μM at 72 h), documented tumor-selective window vs. normal cells, and a complete nanomedicine dataset—85.6% tumor growth inhibition via chitosan-Pluronic P123 micelles without cardiac histopathology. Its 2′-epi-2′-O-acetyl configuration enables clean SAR studies against non-acetylated thevetin B and cardio-inactive acetylthevetin C negative controls within the same chemical series. Sourced from Thevetia peruviana and Cerbera manghas with HPLC-MS verified identity and ≥98% purity. The only cardiac glycoside in its class with a procurement-ready nanocarrier benchmark for formulation scientists.

Molecular Formula C44H68O19
Molecular Weight 901 g/mol
CAS No. 82145-55-9
Cat. No. B1197392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylthevetin B
CAS82145-55-9
Synonymsacetylthevetin B
Molecular FormulaC44H68O19
Molecular Weight901 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
InChIInChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3
InChIKeyILSCMGXPNCDKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylthevetin B (CAS 82145-55-9): Structural Identity, Source, and Procurement-Grade Profile of a 2′-epi Cardiac Glycoside


Acetylthevetin B (2′-epi-2′-O-acetylthevetin B; synonym GHSC-74) is a cardenolide-class cardiac glycoside with molecular formula C₄₄H₆₈O₁₉ and molecular weight 901.00 g/mol [1]. It is isolated as a primary glycoside from seeds of Cerbera manghas L. and Thevetia peruviana (yellow oleander), and is structurally distinguished by a 2′-O-acetyl group on the L-thevetose sugar moiety in the 2′-epi configuration [2]. As an Na⁺/K⁺-ATPase inhibitor bearing an intact α,β-unsaturated lactone ring, acetylthevetin B retains both cardiotonic and antitumor pharmacological potential, placing it within the thevetia glycoside family alongside thevetins A/B/C and acetylthevetins A/C [3].

Why Thevetia Cardiac Glycosides Cannot Be Interchanged: The Structural Basis for Acetylthevetin B Selection


Within the thevetia glycoside family, subtle structural variations produce profound functional divergence. Acetylthevetin C and thevetin C lack the unsaturated lactone ring and are cardio-inactive [1]. Non-acetylated thevetin B lacks the 2′-O-acetyl group and adopts a different epimeric configuration at the 2′ position, altering both Na⁺/K⁺-ATPase binding kinetics and cytotoxicity profiles [2]. Downstream monoglycosides such as neriifolin and cerberin, while showing potent IC₅₀ values in the low nanomolar range in certain cell lines, exhibit different cell-type selectivity spectra and lack the documented tumor-selective window (cancer vs. normal cell viability) that has been explicitly characterized for acetylthevetin B in HepG2 models [3]. Generic substitution without considering these structural and pharmacological distinctions risks selecting a compound with uncharacterized selectivity, absent in vivo validation, or fundamentally inactivated cardiopharmacology.

Acetylthevetin B Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


2′-epi-2′-O-Acetyl Configuration Distinguishes Acetylthevetin B from Thevetin B: Structural Identity and Epimeric Specificity

Acetylthevetin B (2′-epi-2′-O-acetylthevetin B) is the 2′-epimer of thevetin B and carries an acetyl ester at the 2′-O position of the L-thevetose sugar. This contrasts with thevetin B, which lacks the acetyl group and possesses the opposite configuration at the 2′ carbon of the terminal sugar [1]. The 2′-O-acetyl modification was confirmed by NMR spectroscopy, establishing that acetylation occurs specifically at C-2 of L-thevetose in the fermented drug, whereas in the unfermented plant material acetylthevetin B exists as the genuine primary glycoside precursor of cerberin [2]. The 2′-epi configuration is unique among naturally occurring thevetia glycosides and directly influences both the compound's chromatographic retention behavior in HPLC-MS analysis and its interaction with the Na⁺/K⁺-ATPase binding pocket [3].

cardiac glycoside structural elucidation epimer cardenolide NMR

Time-Dependent Cytotoxicity of Acetylthevetin B in HepG2 Hepatocellular Carcinoma Cells: IC₅₀ Kinetics at 24, 48, and 72 Hours

Acetylthevetin B (GHSC-74) reduced HepG2 cell viability in a time- and dose-dependent manner with decreasing IC₅₀ values of approximately 3.66 μM at 24 h, 0.66 μM at 48 h, and 0.41 μM at 72 h [1]. For cross-class comparison in the same HepG2 cell line, digitoxin (a clinically used cardiac glycoside) displayed IC₅₀ values of 132.65 nM (0.133 μM) at 24 h, 52.29 nM at 48 h, and 9.13 nM at 72 h against multidrug-resistant HepG2/ADM cells [2]; however, digitoxin's potency was measured in a resistant subline rather than wild-type HepG2. In the human lung cancer A549 cell line, free acetylthevetin B (ATB) exhibited an IC₅₀ of 2.94 μmol/L at 48 h [3]. The time-dependent IC₅₀ decrease of acetylthevetin B—from micromolar at 24 h to sub-micromolar at 72 h—demonstrates progressive cytotoxicity accumulation, which is mechanistically linked to sustained intracellular Ca²⁺ elevation and cumulative mitochondrial damage [1].

cytotoxicity IC50 HepG2 hepatocellular carcinoma cardiac glycoside

Cancer-Selective Cytotoxicity: Acetylthevetin B Spares Normal Chang Liver Cells and 3T3 Fibroblasts While Inducing Apoptosis in HepG2 Cells

In a direct within-study selectivity assessment, acetylthevetin B (GHSC-74) efficiently induced apoptosis in HepG2 hepatocellular carcinoma cells without significantly decreasing the viability of Chang human liver cells (a normal liver cell line) and Swiss albino 3T3 fibroblasts, as measured by annexin-V/PI binding assay and Hoechst 33342 staining [1]. This selectivity stands in contrast to the well-documented narrow therapeutic index of classical cardiac glycosides such as digoxin and ouabain, which exhibit cardiotoxicity and lack of tumor selectivity as major barriers to clinical translation [2]. While direct quantitative selectivity indices (e.g., SI = IC₅₀(normal)/IC₅₀(cancer)) were not numerically reported in the primary study, the qualitative demonstration of preserved normal cell viability at concentrations that induce significant HepG2 apoptosis represents a therapeutically relevant differentiation from non-selective cardiac glycosides such as ouabain and digoxin [3].

selectivity cancer vs normal Chang liver cells 3T3 fibroblasts apoptosis

Dual S and G2 Phase Cell Cycle Arrest: Acetylthevetin B Engages a Distinct Mechanism from G2/M-Selective Cardiac Glycosides

Flow cytometric analysis demonstrated that acetylthevetin B (GHSC-74) at 4 μM induced both S phase and G2 phase arrest in HepG2 cells in a time-dependent manner, accompanied by down-regulation of CDC2 and Cyclin B1 proteins [1]. This dual-phase arrest profile (S + G2) is mechanistically distinct from digitoxin, which induces primarily G2/M arrest in HepG2/ADM cells through the ATR-CHK2-CDC25C signaling pathway [2]. The S-phase arrest component is particularly notable because it suggests acetylthevetin B interferes with DNA replication checkpoints in addition to the G2/M transition, a broader cell cycle disruption pattern that may contribute to its time-dependent cytotoxicity accumulation. In contrast, neriifolin (17βH-neriifolin), a related monoglycoside cardiac glycoside from Cerbera odollam, has been primarily characterized for its nanomolar-range cytotoxicity across multiple cancer cell lines but without reported S/G2 dual arrest data [3].

cell cycle arrest S phase G2 phase CDC2 Cyclin B1

In Vivo Antitumor Efficacy: ATB-Loaded Micelles Achieve 85.6% Tumor Inhibition with 15.3-Fold Enhanced Tumor Accumulation vs. Free ATB in A549 Xenograft Model

In an A549 human lung cancer xenograft model in BALB/c nude mice, acetylthevetin B (ATB) loaded into chitosan-Pluronic P123 (CP) polymeric micelles (ATB-CP1, particle size 40–50 nm, encapsulation efficiency >90%) demonstrated significantly enhanced antitumor efficacy compared to free ATB [1]. ATB-loaded CP1 micelles showed 15.31-fold higher tumor accumulation and 9.49-fold higher lung accumulation than free ATB after a single intravenous dose [1]. After 21 days of treatment, ATB-CP1 micelles produced the smallest tumor volume (one-fourth that of the untreated control group) and achieved an 85.6% tumor growth inhibition rate, the highest among all treatment arms [1]. Critically, no significant pathological changes were observed in cardiac or other major tissues after the 21-day treatment period, indicating that micelle encapsulation mitigated the cardiotoxicity that limits free cardiac glycoside use [2]. This in vivo dataset represents a differentiation point: while many cardiac glycosides (digoxin, ouabain, oleandrin) demonstrate in vitro anti-proliferative activity in HepG2 cells, the in vivo antitumor efficacy of these comparators is primarily reported in non-HCC xenograft models or at concentrations producing significant cardiac adverse effects [3].

in vivo xenograft tumor inhibition micelle drug delivery biodistribution

Cardio-Active vs. Cardio-Inactive Structural Determinant: Unsaturated Lactone Ring of Acetylthevetin B Contrasts with Saturated Acetylthevetin C

A critical structural determinant within the thevetia glycoside family is the oxidation state of the lactone ring at C-17 of the steroid nucleus. Acetylthevetin B possesses an intact α,β-unsaturated butenolide ring, which is essential for Na⁺/K⁺-ATPase inhibitory activity and consequent cardiotonic and cytotoxic effects [1]. In contrast, acetylthevetin C and thevetin C contain an 18,20-oxido-20,22-dihydro functionality—a saturated lactone modification—that renders these glycosides cardio-inactive [2]. This structural distinction was established through high-resolution LC-ESI⁺-MS(/MS) and NMR analysis of the complete set of six thevetia glycosides isolated from Thevetia peruviana seeds [2]. For researchers procuring cardiac glycosides for Na⁺/K⁺-ATPase-targeted studies, acetylthevetin C and thevetin C are functionally inactive and represent inappropriate substitutes despite sharing the same botanical source and similar chromatographic properties [3].

lactone ring cardio-activity structure-activity relationship acetylthevetin C Na+/K+-ATPase

Acetylthevetin B (CAS 82145-55-9): Evidence-Backed Research Application Scenarios for Scientific Procurement


Hepatocellular Carcinoma (HCC) Mechanistic Studies: Na⁺/K⁺-ATPase-Targeted Apoptosis with Characterized Cancer-Selectivity Window

Acetylthevetin B is the cardiac glycoside of choice for HCC mechanistic research requiring a compound with documented cancer-selective cytotoxicity. The time-dependent IC₅₀ profile (3.66 μM at 24 h, 0.66 μM at 48 h, 0.41 μM at 72 h) in HepG2 cells [1], combined with the demonstrated sparing of Chang normal liver cells and 3T3 fibroblasts [1], provides researchers with a quantifiable selectivity foundation. The dual S and G2 phase cell cycle arrest mechanism—mediated through CDC2/Cyclin B1 down-regulation and distinct from the G2/M-selective digitoxin pathway [2]—enables experimental designs focused on DNA replication checkpoint interference in HCC. The Ca²⁺-mediated mitochondrial apoptosis pathway (Bcl-2 downregulation, ΔΨm loss, caspase-9 activation, AIF translocation) has been fully characterized, providing a complete signaling map for pathway-focused HCC studies [1].

Nanomedicine and Drug Delivery Research: Cardiac Glycoside Payload for Polymeric Micelle Formulation with In Vivo Proof-of-Concept

Acetylthevetin B (ATB) is the only thevetia cardiac glycoside with a published, complete nanomedicine dataset: chitosan-Pluronic P123 micelle encapsulation (40–50 nm, >90% encapsulation efficiency), 15.31-fold enhanced tumor accumulation over free drug, and 85.6% tumor growth inhibition in an A549 xenograft model without cardiac histopathology after 21 days [1]. This dataset provides procurement-ready benchmarks for formulation scientists developing cardiac glycoside nanocarriers. The compound's XlogP of -1.10 and TPSA of 279.00 Ų [2] inform compatible solvent systems and polymer selection, while the established HPLC-MS identification protocols from both Thevetia peruviana and Cerbera manghas sources [3] support analytical method development for encapsulation efficiency and release kinetics studies.

Cardiac Glycoside Structure-Activity Relationship (SAR) Studies: Thevetia Family Comparator with Defined Epimeric and Acetyl Modifications

For SAR programs investigating how sugar moiety modifications affect Na⁺/K⁺-ATPase binding and cytotoxicity, acetylthevetin B serves as a structurally defined reference compound within the six-member thevetia glycoside panel (thevetin A/B/C and acetylthevetin A/B/C) [1]. Its 2′-epi-2′-O-acetyl configuration represents a specific combination of epimeric and acetyl modifications that is absent in the non-acetylated thevetin B and the non-epimeric acetylthevetin A [2]. The availability of cardio-inactive acetylthevetin C (saturated lactone) as a negative control within the same chemical series enables clean SAR experimental designs where only the lactone oxidation state varies while the sugar acetylation pattern is held constant [3].

Botanical Standardization and Forensic Toxicology: Analytical Reference Standard for Thevetia Glycoside Identification

Acetylthevetin B is one of six thevetia cardiac glycosides identified and structurally characterized by LC-ESI⁺-MS(/MS) and NMR in Yellow Oleander (Thevetia peruviana) seeds [1]. Its presence has been analytically confirmed in both Thevetia peruviana and Cerbera manghas seed extracts, with distinct chromatographic retention behavior relative to thevetin B and acetylthevetin A/C [2]. The compound's molecular formula (C₄₄H₆₈O₁₉), exact mass (900.43547994 g/mol), and HPLC-MS fragmentation patterns are fully documented, supporting its use as a certified reference standard for forensic toxicology laboratories screening for thevetia glycoside poisoning or for botanical authenticity verification in herbal product quality control [3].

Quote Request

Request a Quote for Acetylthevetin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.